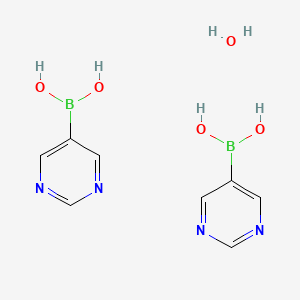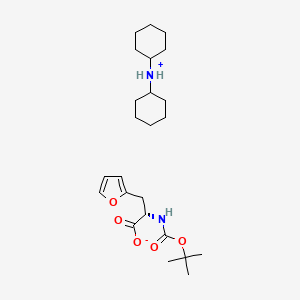
dicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DicyclohexylAmmonium (S)-2-(tert-butoxycarbonyl-amino)-3-(furan-2-yl)propanoate is a complex organic compound that features a combination of cyclohexyl, tert-butoxycarbonyl, and furan groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DicyclohexylAmmonium (S)-2-(tert-butoxycarbonyl-amino)-3-(furan-2-yl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the Propanoate Backbone: The propanoate backbone is constructed through a series of reactions, including esterification and amidation.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the DicyclohexylAmmonium Salt: The final step involves the formation of the dicyclohexylammonium salt through an acid-base reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the ester or amide groups can yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the ester group may produce the corresponding alcohol.
Scientific Research Applications
DicyclohexylAmmonium (S)-2-(tert-butoxycarbonyl-amino)-3-(furan-2-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DicyclohexylAmmonium (S)-2-(tert-butoxycarbonyl-amino)-3-(furan-2-yl)propanoate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
DicyclohexylAmmonium (S)-2-(tert-butoxycarbonyl-amino)-3-(phenyl)propanoate: Similar structure but with a phenyl group instead of a furan ring.
DicyclohexylAmmonium (S)-2-(tert-butoxycarbonyl-amino)-3-(thiophene-2-yl)propanoate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring in DicyclohexylAmmonium (S)-2-(tert-butoxycarbonyl-amino)-3-(furan-2-yl)propanoate imparts unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C24H40N2O5 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
dicyclohexylazanium;(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 |
InChI Key |
QYEOQPFAYJEDFE-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


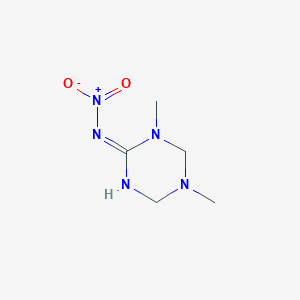

![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)

![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)
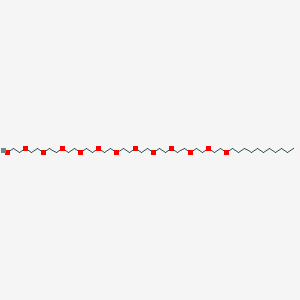
![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)
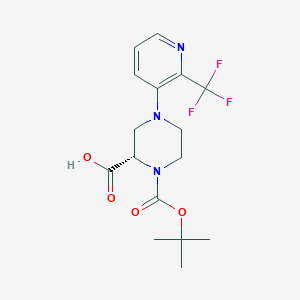

![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)
